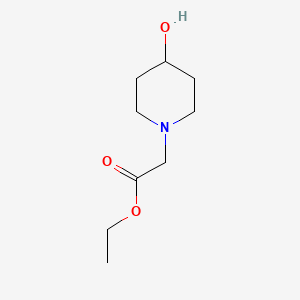

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate

Description

Systematic Nomenclature and CAS Registry Number

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate is a small organic molecule bearing the systematic name ethylene glycol 2-(4-hydroxy-piperidin-1-yl)acetate . The compound is registered under the CAS number 156380-44-8 , with additional identifiers including the European Community number 821-987-1 and the SMILES notation CCOC(=O)CN1CCC(O)CC1.

Molecular Formula and Weight

The molecular formula C₉H₁₇NO₃ corresponds to a molecular weight of 187.24 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight | Contribution |

|---|---|---|---|

| Carbon | 9 | 12.01 g/mol | 108.09 g/mol |

| Hydrogen | 17 | 1.008 g/mol | 17.14 g/mol |

| Nitrogen | 1 | 14.01 g/mol | 14.01 g/mol |

| Oxygen | 3 | 16.00 g/mol | 48.00 g/mol |

| Total | 187.24 g/mol |

The degree of unsaturation is 2 , accounting for the ester carbonyl group and the piperidine ring.

Three-Dimensional Conformational Analysis

While no experimental X-ray crystallography data exists for this compound, theoretical models predict:

- Piperidine Ring Conformation : The six-membered piperidine ring adopts a chair conformation , with the hydroxyl group at the 4-position in an equatorial position to minimize steric strain.

- Ester Group Orientation : The ethyl ester moiety likely adopts a trans configuration relative to the acetate oxygen, stabilized by conjugation with the carbonyl group.

- Hydrogen Bonding : The hydroxyl group may engage in intramolecular hydrogen bonding with adjacent piperidine nitrogen or ester oxygen atoms, depending on solvent environment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted, CDCl₃) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl ester (CH₃CH₂O-) | 1.25 | Triplet | 3H |

| Ethyl ester (OCH₂CH₃) | 4.12 | Quartet | 2H |

| Piperidine methine (NCH₂-) | 2.50–2.80 | Multiplet | 2H |

| Piperidine methylene (CH₂-) | 1.50–1.80 | Multiplet | 4H |

| Hydroxyl (OH) | 1.50–2.00 | Broad singlet | 1H (exchange broadened) |

¹³C NMR (Predicted, CDCl₃) :

| Carbon Environment | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 170–175 |

| Ethyl ester (OCH₂CH₃) | 60–65 |

| Piperidine methine (NCH₂-) | 55–60 |

| Piperidine methylene (CH₂-) | 25–35 |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| Ester C=O stretching | 1730–1750 |

| N–H (piperidine) stretching | 3300–3500 (broad) |

| C–O (ester) stretching | 1250–1300 |

Mass Spectrometry

Electrospray Ionization (ESI) :

| Ion | m/z | Relative Abundance |

|---|---|---|

| [M+H]⁺ | 188 | 100% (base peak) |

| [M+Na]⁺ | 210 | 20–30% |

Fragmentation Pathways :

- Loss of ethyl ester (–C₂H₅O) → m/z 143 (C₆H₁₁NO₂⁺).

- Cleavage of piperidine ring → m/z 102 (C₄H₈NO⁺).

Properties

IUPAC Name |

ethyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXIIWXAUGKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156380-44-8 | |

| Record name | ethyl 2-(4-hydroxypiperidin-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate typically involves:

- Functionalization of the piperidine ring at the 4-position with a hydroxy group.

- Introduction of the ethyl acetate group via esterification or nucleophilic substitution.

- Use of controlled reaction conditions to maintain stereochemistry and yield.

Reported Preparation Routes

Multi-Step Synthesis from 4-Hydroxypiperidine Derivatives

A common approach involves starting from 4-hydroxypiperidine or related derivatives, followed by esterification with ethyl bromoacetate or ethyl chloroacetate under basic conditions. This method ensures the attachment of the ethyl acetate moiety at the nitrogen atom of the piperidine ring.

- Step 1: Protection or activation of the hydroxy group if necessary.

- Step 2: N-alkylation with ethyl haloacetate in the presence of a base (e.g., potassium carbonate).

- Step 3: Deprotection or purification to yield this compound.

This route is supported by analogous syntheses of related compounds such as (S)-ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, which involves multi-step reactions including reflux in cyclohexane with sulfuric acid, acidification, and esterification steps.

Detailed Reaction Conditions and Yields

Notes on Solvent and Purification

- Ethyl acetate is commonly used as a solvent or recrystallization medium post-synthesis to purify the product.

- Complete removal of solvents under reduced pressure is critical before recrystallization.

- Chromatographic techniques such as flash silica gel chromatography using petroleum ether/ethyl acetate mixtures are effective for purification.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation with Ethyl Haloacetate | 4-Hydroxypiperidine, K2CO3, ethyl bromoacetate, ethanol, reflux | Straightforward, moderate to high yield | Multi-step, requires careful pH control |

| Acidification and Reflux | HCl, sulfuric acid, cyclohexane, reflux 7 h | High purity, well-established | Longer reaction time, acid handling |

| Copper-Catalyzed Synthesis | CuI, DMF, O2, amines, room temperature | Mild conditions, catalytic | Requires catalyst, not directly reported for target compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

Scientific Research Applications

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Esters with Varied Alkyl/Aryl Substituents

Key Findings :

Piperidine Derivatives Without Hydroxyl Groups

Key Findings :

- Hydroxyl Group Impact : The absence of a hydroxyl group in Ethyl 2-(piperidin-4-yl)acetate reduces hydrogen bonding capacity, lowering solubility but enhancing lipid membrane permeability .

- Steric Effects : Methylated derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) exhibit increased stability in oxidative environments, useful in polymer stabilization .

Heterocyclic Analogs with Different Ring Systems

Key Findings :

- Indazole/Imidazole vs.

- Benzofuran Derivatives : Sulfinyl and bromo groups in benzofuran analogs enhance electron-withdrawing properties, making them suitable for optoelectronic applications .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | Ethyl 2-(piperidin-4-yl)acetate | Methyl Ester Analog |

|---|---|---|---|

| Log P | 0.85 | 1.92 | 0.41 |

| TPSA (Ų) | 49.8 | 32.7 | 58.1 |

| Water Solubility | 12.4 mg/mL | 5.2 mg/mL | 18.9 mg/mL |

| Bioavailability Score | 0.55 | 0.72 | 0.45 |

Notes:

Biological Activity

Ethyl 2-(4-hydroxypiperidin-1-yl)acetate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a piperidine ring and an ethyl acetate moiety, which contributes to its diverse reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 187.24 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group and ester functionality allow the compound to participate in hydrogen bonding, which stabilizes its interaction with biological molecules. This mechanism is crucial for modulating biological pathways, influencing enzyme activity, and potentially affecting signal transduction processes .

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may be mediated through its interactions with pro-inflammatory pathways.

- Analgesic Effects : Preliminary studies suggest that it may also possess analgesic properties, making it a candidate for pain management therapies.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related piperidine derivatives:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| This compound | Structure | Potentially different biological activity due to hydroxyl position |

| Piperidine | Structure | Lacks hydroxyl and ester groups; less biologically active |

| 4-Hydroxypiperidine | Structure | Similar structure but lacks the ester group |

| Ethyl 4-piperidone-1-carboxylate | Structure | Contains a ketone group instead of a hydroxyl group |

Anticancer Studies

In recent studies, derivatives of this compound have shown promising results against human cervical cancer cells (HeLa and SiHa). For instance, a related compound demonstrated IC50 values of 6.52 ± 0.42 μM against HeLa cells, indicating significant antiproliferative effects . These findings suggest that modifications to the piperidine structure can enhance anticancer activity.

Pharmacological Investigations

Further pharmacological studies have highlighted the compound's interaction with Peptidyl-prolyl cis-trans isomerase A (PPIA), an enzyme involved in protein folding. By targeting PPIA, this compound may influence protein function and stability, which is crucial in various disease states .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-hydroxypiperidin-1-yl)acetate, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution between 4-hydroxypiperidine and ethyl bromoacetate under basic conditions. Sodium hydroxide or potassium carbonate in ethanol/methanol at reflux (60–80°C) is commonly used. Key parameters include:

- Base selection : Strong bases (e.g., NaOH) enhance reaction efficiency.

- Solvent polarity : Polar aprotic solvents improve nucleophilicity.

- Temperature control : Prolonged heating (>12 hours) ensures completion.

Example reaction table:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 2-(4-oxopiperidin-4-yl)acetate |

| Reduction | LiAlH₄, NaBH₄ | Ethyl 2-(4-hydroxypiperidin-yl)ethanol |

| Substitution | Alkyl halides | Ethyl 2-(4-alkoxypiperidin-yl)acetate |

Post-synthesis purification via column chromatography (ethyl acetate/hexane) is recommended .

Q. How can spectroscopic methods distinguish this compound from positional isomers (e.g., 3-hydroxypiperidine derivatives)?

- ¹H/¹³C NMR : The hydroxyl group’s position (C4 vs. C3) alters coupling patterns. For C4 substitution, the piperidine ring protons show distinct deshielding (δ 3.4–4.0 ppm for N–CH₂– groups) .

- IR Spectroscopy : The ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydroxyl (O–H) at ~3400 cm⁻¹ confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 187.24 for [M+H]⁺) validate the molecular formula (C₉H₁₇NO₃) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

- Intermediate : For synthesizing piperidine-based pharmaceuticals (e.g., dopamine receptor modulators) .

- Reactivity probe : Studies on ester hydrolysis kinetics or nucleophilic substitutions (e.g., with Grignard reagents) .

- Biological building block : Functionalization via Mitsunobu reactions or reductive amination for bioactive molecule libraries .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural characterization (e.g., hydroxyl group conformation)?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond angles and torsional parameters. For example:

- Hydrogen bonding : C–H⋯O interactions stabilize the hydroxyl group’s equatorial position in the piperidine ring .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯H, O⋯H contacts) to validate packing patterns . Discrepancies between NMR and XRD data may arise from dynamic equilibria in solution (e.g., chair–chair interconversion), requiring variable-temperature NMR studies .

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug development?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during esterification.

- Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., Jacobsen’s catalyst) promote enantioselective ring-opening of epoxides .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate racemic mixtures with >99% ee .

Q. How do structural modifications (e.g., fluorination) impact biological activity, and how are these effects experimentally validated?

- Fluorine substitution : Introducing a 4-fluorophenyl group (as in Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate) enhances BBB permeability and receptor affinity.

- Validation methods :

- In vitro assays : Radioligand binding studies (e.g., dopamine transporter inhibition).

- Molecular docking : Simulations (AutoDock Vina) predict binding poses with neurological targets .

- ADMET profiling : Microsomal stability assays and CYP450 inhibition screens assess pharmacokinetics .

Q. What methodologies address conflicting biological activity data across studies (e.g., enzyme inhibition vs. activation)?

- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature).

- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay artifacts .

- Meta-analysis : Compare datasets across literature (e.g., PubChem BioAssay) to identify consensus mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.